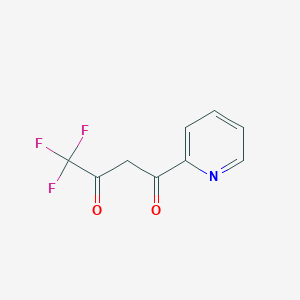
4,4,4-三氟-1-(吡啶-2-基)丁-1,3-二酮
描述
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C9H6F3NO2 . It is a solid substance that should be stored at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is characterized by the presence of a pyridin-2-yl group attached to a trifluorobutane-1,3-dione moiety .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a solid substance with a melting point of 173-174°C . It has a molecular weight of 217.15 .科学研究应用
Luminescent Probes for Photopolymerization
This compound has been used in the development of luminescent probes that monitor the progress of photopolymerization processes. These probes can also measure the thickness of polymer coatings using fluorescence probe techniques (FPT) .
Magnetic and Luminescent Properties
Research has been conducted on the magnetic and luminescent properties of complexes formed with this compound. For example, Praseodymium(III) complexes have been synthesized using this β-diketone as a ligand, which showed potential applications in magnetic and luminescence studies .
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of heterocyclic compounds, such as isoxazole rings, which have various applications in pharmaceuticals and agrochemicals .
Coordination Chemistry
It serves as a ligand in coordination chemistry to form complexes with various metals. These complexes are studied for their structural characterization and potential applications .
Study of Emission and Magnetic Properties
The compound is used to synthesize polypyridyl adducts of Sm(III)-based complexes. These are then studied for their luminescence emission and magnetic properties, which could have implications in materials science .
Crystal Structure Analysis
A new Co(II) complex with this ligand has been synthesized and its crystal structure analyzed. This research can contribute to the field of crystallography and materials science .
安全和危害
属性
IUPAC Name |
4,4,4-trifluoro-1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIWFKXEDHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377949 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
CAS RN |
4027-51-4 | |
| Record name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



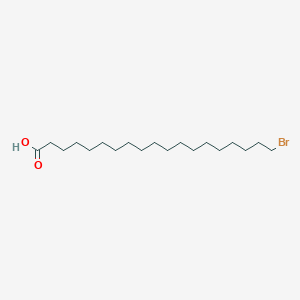


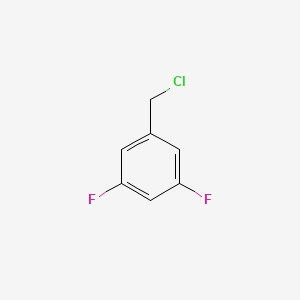

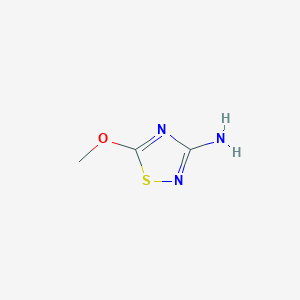
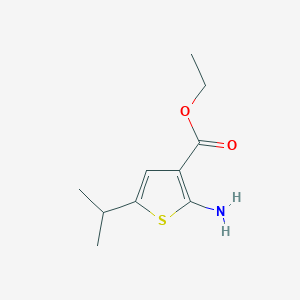

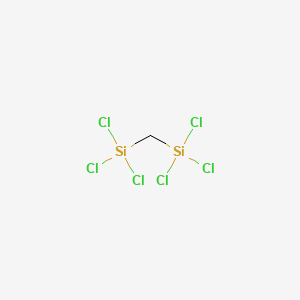
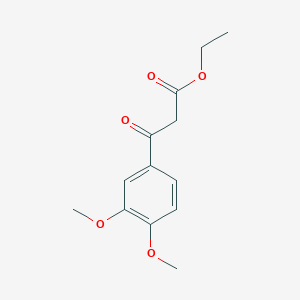
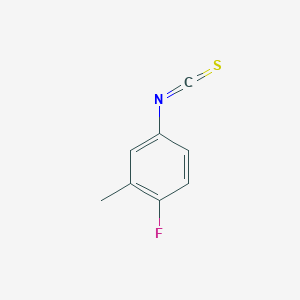
![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)